Borane-DI(tert-butyl)phosphine complex

Catalog No.
S769996
CAS No.
128363-76-8
M.F
C8H19BP
M. Wt
157.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borane-DI(tert-butyl)phosphine complex

CAS Number

128363-76-8

Product Name

Borane-DI(tert-butyl)phosphine complex

Molecular Formula

C8H19BP

Molecular Weight

157.02 g/mol

InChI

InChI=1S/C8H19P.B/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3;

InChI Key

NFTWUNMDOWXENK-UHFFFAOYSA-N

SMILES

[B].CC(C)(C)PC(C)(C)C

Canonical SMILES

[B].CC(C)(C)PC(C)(C)C

Borane-di(tert-butyl)phosphine complex (CAS 128363-76-8) is a stable, solid organophosphorus compound used as a precursor for introducing the di(tert-butyl)phosphino group [(t-Bu)2P] in organic synthesis and catalysis. Phosphine-borane adducts serve as a protective strategy, masking the lone pair on the phosphorus atom to prevent oxidation while allowing for convenient handling. This specific complex provides a safe and reliable method for working with the sterically bulky and electron-rich di(tert-butyl)phosphine moiety, which is a critical component of many high-performance ligands and catalysts used in cross-coupling reactions.

Procurement of a direct substitute for Borane-di(tert-butyl)phosphine complex is often unfeasible due to critical differences in handling, safety, and reactivity. The most obvious alternative, the uncomplexed di(tert-butyl)phosphine, is a pyrophoric liquid that presents significant safety and handling challenges, making the air-stable, solid borane adduct a superior choice for process safety and convenience. Substituting with other phosphine-borane adducts, such as borane-triphenylphosphine, introduces different steric and electronic properties at the phosphorus center, which can fundamentally alter reaction outcomes, catalyst activity, and solubility profiles. Finally, using alternative borane sources like borane-dimethyl sulfide (BMS) or borane-THF fails entirely, as they do not provide the essential di(tert-butyl)phosphino ligand required for subsequent synthetic steps.

Process Safety & Handling: Air-Stable Solid vs. Pyrophoric Liquid Ligand

The primary procurement driver for Borane-di(tert-butyl)phosphine complex is its physical state and stability. It is an air-stable, non-pyrophoric solid, allowing for routine handling and weighing in a standard laboratory environment. In stark contrast, the uncomplexed parent ligand, di(tert-butyl)phosphine, is a pyrophoric liquid that can spontaneously ignite on contact with air, necessitating specialized handling techniques such as gloveboxes or Schlenk lines.

Evidence DimensionAir Stability & Physical Form
Target Compound DataWhite to pale yellow solid, stable in air.
Comparator Or BaselineDi(tert-butyl)phosphine (free ligand): Pyrophoric liquid.
Quantified DifferenceQualitatively absolute: Non-pyrophoric solid vs. pyrophoric liquid.
ConditionsStandard atmospheric conditions (air exposure).

This eliminates the significant fire risk and specialized handling requirements associated with the free phosphine, simplifying workflows and improving laboratory safety.

Precursor Suitability: Efficient In-Situ Ligand Generation via Controlled Deprotection

The borane group serves as an effective protecting group for the phosphorus lone pair, which can be removed under specific conditions to generate the free phosphine in situ. Deprotection of alkyl-rich phosphine boranes like the di(tert-butyl)phosphine adduct can be efficiently achieved using reactive amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in apolar solvents. This method avoids isolating the hazardous free phosphine. In contrast, aryl-rich phosphine boranes (e.g., triphenylphosphine-borane) react under different conditions, and the choice of deprotection agent is dictated by the phosphine's electronic properties.

Evidence DimensionDeprotection Method
Target Compound DataDeprotection is effective with reactive amines like DABCO at elevated temperatures.
Comparator Or BaselineAryl-rich phosphine boranes: Can be deprotected with less reactive amines like diethylamine or pyrrolidine.
Quantified DifferenceDifferent class of amine reagent required, indicating different reactivity profiles for deprotection.
ConditionsBorane transfer reaction in apolar solvents.

This allows chemists to select a precursor with a deprotection profile that matches their reaction conditions, enabling the safe, timed release of the active ligand directly in the reaction vessel.

Thermal Properties: Defined Melting Point for Process Control

Borane-di(tert-butyl)phosphine complex is a crystalline solid with a defined melting point range of 59-64 °C. This contrasts with the free ligand, which is a liquid at room temperature, and other borane adducts like borane-dimethyl sulfide, which is also a liquid with a much lower boiling point. The solid nature and moderate melting point of the target compound are advantageous for storage, handling, and certain melt-based or high-temperature slurry reaction setups where a solid feed is required.

Evidence DimensionMelting Point
Target Compound Data59-64 °C
Comparator Or BaselineDi(tert-butyl)phosphine (free ligand): Liquid at room temp. Borane-dimethyl sulfide: Liquid, boils at 80-82 °C.
Quantified DifferenceSolid with a defined melting point vs. liquids.
ConditionsStandard pressure.

A defined melting point provides a key physical parameter for process design, ensuring material integrity during storage and predictable phase behavior under reaction conditions.

Safe-Handling Precursor for In-Situ Generation of Bulky Phosphine Ligands

This complex is the material of choice when a process requires the di(tert-butyl)phosphine ligand but cannot accommodate the handling risks of a pyrophoric liquid. Its identity as a stable, weighable solid allows for precise stoichiometry and safe addition to a reaction vessel, where subsequent deprotection generates the active, air-sensitive ligand only when needed.

Building Block for Multi-Step Synthesis of Complex Organophosphorus Compounds

In synthetic campaigns requiring the construction of more elaborate ligands or organophosphorus molecules, this compound serves as a reliable and stable starting material. The borane protection ensures the phosphine moiety remains inert to various reaction conditions until its specific reactivity is desired, preventing unwanted side reactions or degradation.

Workflows Requiring Precise Dosing and Storage of an Air-Sensitive Moiety

The solid form and defined molecular weight facilitate accurate and reproducible dosing, which is critical for sensitive catalytic reactions. Unlike handling a pyrophoric liquid where quantification can be cumbersome, this solid complex can be weighed precisely, ensuring high reproducibility between batches and simplifying inventory management and long-term storage protocols.

Dates

Last modified: 08-15-2023

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